molecular formula C13H22N2O2S B14150959 N-[2-(ethylamino)ethyl]-N-(4-ethylphenyl)methanesulfonamide CAS No. 861408-81-3

N-[2-(ethylamino)ethyl]-N-(4-ethylphenyl)methanesulfonamide

Cat. No.: B14150959
CAS No.: 861408-81-3
M. Wt: 270.39 g/mol
InChI Key: RGRQXHKTKPYWCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(ethylamino)ethyl]-N-(4-ethylphenyl)methanesulfonamide is a chemical compound with a complex structure that includes an ethylamino group, an ethylphenyl group, and a methanesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(ethylamino)ethyl]-N-(4-ethylphenyl)methanesulfonamide typically involves the reaction of 4-ethylphenylamine with ethylamine in the presence of methanesulfonyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

    Step 1: 4-ethylphenylamine reacts with ethylamine to form an intermediate.

    Step 2: The intermediate reacts with methanesulfonyl chloride to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process typically includes purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-[2-(ethylamino)ethyl]-N-(4-ethylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[2-(ethylamino)ethyl]-N-(4-ethylphenyl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2-(ethylamino)ethyl]-N-(4-ethylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(ethylamino)ethyl]-N-(4-methylphenyl)methanesulfonamide
  • N-[2-(methylamino)ethyl]-N-(4-ethylphenyl)methanesulfonamide
  • N-[2-(ethylamino)ethyl]-N-(4-ethylphenyl)ethanesulfonamide

Uniqueness

N-[2-(ethylamino)ethyl]-N-(4-ethylphenyl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

861408-81-3

Molecular Formula

C13H22N2O2S

Molecular Weight

270.39 g/mol

IUPAC Name

N-[2-(ethylamino)ethyl]-N-(4-ethylphenyl)methanesulfonamide

InChI

InChI=1S/C13H22N2O2S/c1-4-12-6-8-13(9-7-12)15(18(3,16)17)11-10-14-5-2/h6-9,14H,4-5,10-11H2,1-3H3

InChI Key

RGRQXHKTKPYWCG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)N(CCNCC)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.